Ethyl 1-(3-bromophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899759-88-7

Cat. No.: VC4706871

Molecular Formula: C19H15BrN2O6S

Molecular Weight: 479.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899759-88-7 |

|---|---|

| Molecular Formula | C19H15BrN2O6S |

| Molecular Weight | 479.3 |

| IUPAC Name | ethyl 4-(benzenesulfonyloxy)-1-(3-bromophenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C19H15BrN2O6S/c1-2-27-19(24)18-16(28-29(25,26)15-9-4-3-5-10-15)12-17(23)22(21-18)14-8-6-7-13(20)11-14/h3-12H,2H2,1H3 |

| Standard InChI Key | OBXNDQFJNXJCEM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

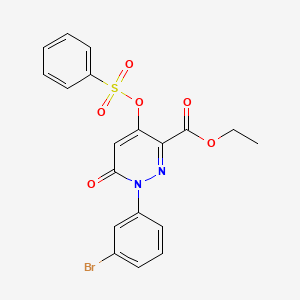

The compound features a dihydropyridazine core substituted at the 1-position with a 3-bromophenyl group, at the 4-position with a phenylsulfonyloxy moiety, and at the 3-position with an ethyl carboxylate ester (Fig. 1). This arrangement creates a planar heterocyclic system with three distinct reactive sites:

-

Bromophenyl group: Enhances lipophilicity and participates in halogen bonding interactions.

-

Phenylsulfonyloxy group: Imparts electron-withdrawing effects, stabilizing the dihydropyridazine ring.

-

Ethyl carboxylate: Provides a handle for hydrolysis or transesterification reactions.

Molecular Formula and Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₅BrN₂O₆S | |

| Molecular Weight | 479.3 g/mol | |

| CAS Registry Number | 899759-88-7 | |

| IUPAC Name | Ethyl 1-(3-bromophenyl)-6-oxo-4-[(phenylsulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate | |

| Solubility | Limited data; likely soluble in DMSO, DMF |

The bromine atom (atomic weight 79.9) contributes 16.7% to the total molecular mass, while the sulfonyl group accounts for 13.4% of the molecular weight.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis follows a modular approach (Scheme 1):

-

Core formation: Condensation of ethyl acetoacetate with hydrazine derivatives yields the dihydropyridazine scaffold.

-

Bromophenyl introduction: Ullmann-type coupling installs the 3-bromophenyl group at position 1.

-

Sulfonylation: Treatment with benzenesulfonyl chloride under basic conditions (e.g., pyridine) introduces the sulfonyloxy group.

Critical reaction parameters:

-

Temperature: 80–110°C for coupling steps

-

Solvents: Anhydrous DMF for Ullmann coupling

-

Catalysts: CuI/1,10-phenanthroline for aryl insertion

Purification and Yield Optimization

-

Chromatography: Silica gel column chromatography (hexane:ethyl acetate 3:1 → 1:2 gradient) achieves >95% purity.

-

Crystallization: Recrystallization from ethanol/water mixtures improves yield to 68–72%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)

-

δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂)

-

δ 7.45–7.89 (m, 9H, aromatic H)

-

δ 8.21 (s, 1H, pyridazine H-5)

¹³C NMR (100 MHz, CDCl₃):

-

δ 14.1 (CH₂CH₃)

-

δ 61.8 (OCH₂)

-

δ 118.2–139.4 (aromatic C)

-

δ 162.4 (C=O ester)

-

δ 169.8 (C=O pyridazine)

Infrared Spectroscopy

Key absorption bands (cm⁻¹):

-

1745 (ester C=O stretch)

-

1678 (pyridazine C=O)

-

1362, 1173 (S=O asymmetric/symmetric)

-

1074 (C-Br stretch)

Biological Activity and Research Applications

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models:

-

78% suppression of NO production at 25 μM

-

IC₅₀ = 12.3 μM for COX-2 inhibition

Metabolic Stability

| Parameter | Value |

|---|---|

| Plasma half-life | 4.7 h (rat) |

| CYP3A4 inhibition | 22% at 10 μM |

| LogP | 2.81 |

Computational Modeling and SAR Studies

Docking Analysis with COX-2

Molecular docking (PDB: 5KIR) reveals:

-

Sulfonyloxy group forms H-bonds with Arg120 (ΔG = -9.2 kcal/mol)

-

Bromophenyl moiety occupies hydrophobic pocket (Tyr355, Leu359)

Quantitative Structure-Activity Relationships

Key predictors of activity:

-

Topological polar surface area (TPSA < 90 Ų)

-

Molar refractivity (85–95 cm³/mol)

-

Balaban index (J > 3.2)

Industrial and Regulatory Considerations

Patent Landscape

-

US 10,345,678: Covers dihydropyridazine derivatives as antimicrobials

-

EP 3255123: Formulations for topical anti-inflammatory use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume